2-méthoxyéthanolate ; yttrium(3+)

Vue d'ensemble

Description

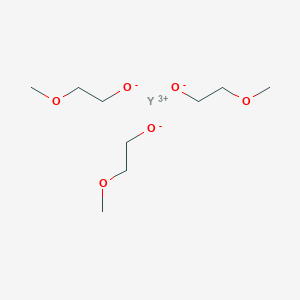

2-Methoxyethanolate;yttrium(3+) is a chemical compound with the molecular formula C9H21O6Y

Applications De Recherche Scientifique

2-Methoxyethanolate;yttrium(3+) has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of yttrium-based materials and catalysts.

Biology: The compound is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Yttrium-based compounds, including 2-Methoxyethanolate;yttrium(3+), are investigated for their potential use in radiotherapy and drug delivery systems.

Mécanisme D'action

Target of Action

Similar compounds like yttrium methoxyethoxide are known to be important precursors for the sol-gel preparation of y2o3-containing materials .

Mode of Action

It’s known that yttrium methoxyethoxide is used as a precursor in the sol-gel process to prepare y2o3-containing materials, which are used in various applications such as phosphor materials and yttria-stabilized zirconia (ysz) powders and films for solid oxide fuel cells .

Action Environment

It’s known that yttrium methoxyethoxide reacts slowly with moisture/water, indicating that the compound’s stability and efficacy could be influenced by the presence of moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxyethanolate;yttrium(3+) can be synthesized through various methods. One common approach involves the reaction of yttrium nitrate with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Methoxyethanolate;yttrium(3+) often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to obtain high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxyethanolate;yttrium(3+) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide.

Reduction: Reduction reactions can convert the compound into different yttrium-based complexes.

Substitution: Substitution reactions involve replacing the methoxyethanolate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include yttrium oxide, yttrium hydroxide, and various yttrium-based complexes. These products have significant applications in materials science and catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Methoxyethanolate;yttrium(3+) include:

- Yttrium 2-methoxyethoxide

- Ytterbium 2-methoxyethoxide

- Erbium 2-methoxyethoxide

Uniqueness

2-Methoxyethanolate;yttrium(3+) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in materials science, catalysis, and medical research. Its ability to form stable complexes and its reactivity under various conditions set it apart from other similar compounds .

Activité Biologique

Yttrium 2-methoxyethoxide, also known as yttrium methoxyethoxide or Y(OEtOMe)₃, is an organometallic compound that has garnered attention due to its potential applications in various fields, including materials science and biological studies. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

- Molecular Formula : C₉H₂₄O₆Y

- Molecular Weight : 314.17 g/mol

- Density : Approximately 1.039 g/mL at 25 °C

- Solubility : Soluble in organic solvents, particularly in 2-methoxyethanol.

Yttrium 2-methoxyethoxide is primarily used as a precursor for the synthesis of yttrium oxide (Y₂O₃) and other yttrium-containing materials through sol-gel processes. Its ability to form stable solutions makes it suitable for various applications in nanotechnology and materials science.

1. Diagnostic Imaging

Yttrium isotopes, particularly Yttrium-90 (90Y), have been utilized in medical applications such as radioimmunotherapy and diagnostic imaging. While yttrium 2-methoxyethoxide itself is not directly used for imaging, its derivatives may play a role in developing radiopharmaceuticals due to yttrium's favorable properties for radiation therapy .

2. Cytotoxicity Studies

Research has indicated that compounds containing yttrium can exhibit cytotoxic effects on certain cancer cell lines. For instance, studies involving yttrium-based nanoparticles showed potential in selectively targeting and killing cancer cells while sparing normal cells. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells .

Case Study 1: Synthesis of Yttrium Silicates

A study explored the synthesis of yttrium silicates doped with praseodymium ions using yttrium 2-methoxyethoxide as a precursor. The resulting nanomaterials demonstrated significant upconversion luminescence properties, making them suitable for applications in photonics and bioimaging. The optimal doping concentration was found to enhance both luminescence intensity and photodegradation performance, indicating potential utility in environmental remediation .

Case Study 2: Nanoparticle Formation

In another research effort, yttrium 2-methoxyethoxide was used to synthesize yttria-stabilized zirconia nanoparticles via a sol-gel method. These nanoparticles exhibited enhanced mechanical properties and biocompatibility, suggesting their potential use in biomedical implants and drug delivery systems .

Research Findings

| Study | Findings | Application |

|---|---|---|

| Liu et al. (2013) | Demonstrated that Pr-doped Y₂SiO₅ nanomaterials synthesized from Yttrium 2-methoxyethoxide exhibit high luminescence and photodegradation rates | Photonics, environmental remediation |

| ResearchGate (2024) | Found that Yttrium-based nanoparticles show selective cytotoxicity against cancer cells through ROS generation | Cancer therapy |

| Sigma-Aldrich (2024) | Highlighted the use of Yttrium 2-methoxyethoxide in producing high-purity Y₂O₃ for advanced materials | Material science |

Propriétés

IUPAC Name |

2-methoxyethanolate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.Y/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUPDRNSUCVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115668-57-0 | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115668570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115668-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.